molecular formula C22H22N2O3S B3469514 N-(2-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

N-(2-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No.: B3469514
M. Wt: 394.5 g/mol
InChI Key: KJUWAXJOPBBIMT-UHFFFAOYSA-N
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Description

“N-(2-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide” is a complex organic compound. It contains functional groups such as amide, sulfonyl, and benzyl, which are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography and NMR spectroscopy are commonly used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, amides can participate in various reactions like hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the melting point, boiling point, and solubility of a compound can be predicted based on its molecular structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risks .

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-8-6-7-9-19(17)16-23-22(25)18-12-14-20(15-13-18)24(2)28(26,27)21-10-4-3-5-11-21/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUWAXJOPBBIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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